(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13374786
InChI: InChI=1S/C13H11F2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2
SMILES: C1=CC(=CC=C1CN)C2=CC(=C(C=C2)F)F
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol

(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine

CAS No.:

Cat. No.: VC13374786

Molecular Formula: C13H11F2N

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine -

Specification

Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
IUPAC Name [4-(3,4-difluorophenyl)phenyl]methanamine
Standard InChI InChI=1S/C13H11F2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2
Standard InChI Key WIZCUZGNJJBZJB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN)C2=CC(=C(C=C2)F)F
Canonical SMILES C1=CC(=CC=C1CN)C2=CC(=C(C=C2)F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, [4-(3,4-difluorophenyl)phenyl]methanamine, reflects its biphenyl backbone with fluorine atoms at the 3' and 4' positions and a primary amine group at the 4-position of the second phenyl ring. The SMILES notation (C1=CC(=CC=C1CN)C2=CC(=C(C=C2)F)F) and InChIKey (WIZCUZGNJJBZJB-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. The fluorine atoms introduce electron-withdrawing effects, modulating the compound’s reactivity and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H11F2N\text{C}_{13}\text{H}_{11}\text{F}_{2}\text{N}
Molecular Weight219.23 g/mol
XLogP3 (Predicted)3.2
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors3 (2F, 1N)

Synthesis and Optimization Strategies

Catalytic Cross-Coupling Reactions

The synthesis of (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine typically involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that joins aryl halides with boronic acids. For example, a 3,4-difluorophenylboronic ester may couple with a 4-bromophenylmethanamine precursor under conditions optimized for yield and selectivity . Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and ligands like SPhos enhance reactivity in solvents such as dimethylformamide (DMF) .

Functional Group Transformations

The methanamine group is introduced via reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or through Gabriel synthesis, where phthalimide-protected amines are deprotected hydrazinolysis. Recent advances employ flow chemistry to improve reaction control and scalability, reducing byproducts like dehalogenated side products.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays aromatic protons as multiplets (δ 7.45–7.10 ppm) and the methanamine group as a singlet (δ 3.85 ppm).

  • MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 219.23 [M+H]+^+.

Industrial and Material Science Applications

Liquid Crystal Precursors

The compound’s rigid biphenyl core and polar amine group make it a candidate for liquid crystal displays (LCDs). Fluorination improves thermal stability and reduces viscosity, critical for high-performance optoelectronic devices.

Polymer Additives

Incorporating (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine into epoxy resins enhances mechanical strength and flame retardancy due to fluorine’s electronegativity and the amine’s cross-linking capability.

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundFluorine PositionsKey Differences
(3',5'-Difluoro-biphenyl-4-YL)methanamine3',5'Altered metabolic stability
4,4'-Difluoro-biphenyl-3-YL methanamine4,4'Higher aqueous solubility
Non-fluorinated biphenylmethanamineNoneReduced lipophilicity

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